molecular formula C14H13ClFN3OS B1663247 1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl- CAS No. 1000878-74-9

1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-

Cat. No.: B1663247
CAS No.: 1000878-74-9
M. Wt: 325.8 g/mol
InChI Key: UUANXBZPALQPRT-ZETCQYMHSA-N
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Description

Necroptosis inhibitor;  High Quality Biochemicals for Research Uses

Scientific Research Applications

1. Antimicrobial and Antifungal Properties

1,2,3-Thiadiazole derivatives have demonstrated potential in antimicrobial and antifungal applications. For instance, compounds containing 1,3,4-thiadiazole showed significant antimicrobial activity against various microorganisms, including both bacteria and fungi (Başoğlu et al., 2013). Furthermore, certain 1,2,3-thiadiazole derivatives have been synthesized with notable antifungal properties (Patel & Patel, 2010).

2. Anticancer Potential

Research has identified several thiadiazole derivatives that exhibit potent anticancer activities. A study by Gomha et al. (2017) synthesized a series of thiadiazole derivatives that were evaluated as anticancer agents, with some compounds showing significant efficacy against hepatocellular carcinoma cell lines (Gomha et al., 2017). Additionally, Karki et al. (2011) explored the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, finding that certain compounds exhibited strong cytotoxicity against leukemia cells (Karki et al., 2011).

3. Structural and Spectral Analysis

The structural and spectral characteristics of thiadiazole derivatives have been a subject of research, aiding in the understanding of their chemical properties and potential applications. The study by Gündoğdu et al. (2017) conducted structural determination of thiadiazole analogs using synchrotron X-ray powder diffraction, contributing to the knowledge of their crystal structures and potential pharmaceutical applications (Gündoğdu et al., 2017).

4. Antiviral Activities

Thiadiazole derivatives have shown potential in antiviral therapy. Dawood et al. (2011) synthesized new pyrazole- and isoxazole-based heterocycles that displayed antiviral activity, particularly against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011).

Properties

CAS No.

1000878-74-9

Molecular Formula

C14H13ClFN3OS

Molecular Weight

325.8 g/mol

IUPAC Name

N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropylthiadiazole-5-carboxamide

InChI

InChI=1S/C14H13ClFN3OS/c1-7(11-9(15)3-2-4-10(11)16)17-14(20)13-12(8-5-6-8)18-19-21-13/h2-4,7-8H,5-6H2,1H3,(H,17,20)/t7-/m0/s1

InChI Key

UUANXBZPALQPRT-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)F)NC(=O)C2=C(N=NS2)C3CC3

SMILES

CC(C1=C(C=CC=C1Cl)F)NC(=O)C2=C(N=NS2)C3CC3

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)NC(=O)C2=C(N=NS2)C3CC3

Synonyms

NSC-745838;  N-[(1S)-1-(2-Chloro-6-fluorophenyl)ethyl]-4-cyclopropylthiadiazole-5-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-
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1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-
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1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-
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1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-
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1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-
Reactant of Route 6
1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-

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